(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid

Bestatin synthesis oxazolidinone ring opening chiral intermediate

(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid (CAS 100564-98-5) is an enantiomerically pure, 4,5-trans-configured oxazolidin-2-one carboxylic acid with molecular formula C₁₁H₁₁NO₄ and molecular weight 221.21 g/mol. It contains a benzyl substituent at the 4-position and a free carboxylic acid at the 5-position, bearing the defined (4R,5S) absolute stereochemistry.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 100564-98-5
Cat. No. B13449900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid
CAS100564-98-5
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(OC(=O)N2)C(=O)O
InChIInChI=1S/C11H11NO4/c13-10(14)9-8(12-11(15)16-9)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,15)(H,13,14)/t8-,9+/m1/s1
InChIKeyFBUUHKVPEQLWKF-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic Acid (CAS 100564-98-5): Chiral Oxazolidinone Building Block and Bestatin Impurity Reference Standard


(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid (CAS 100564-98-5) is an enantiomerically pure, 4,5-trans-configured oxazolidin-2-one carboxylic acid with molecular formula C₁₁H₁₁NO₄ and molecular weight 221.21 g/mol . It contains a benzyl substituent at the 4-position and a free carboxylic acid at the 5-position, bearing the defined (4R,5S) absolute stereochemistry. The compound is recognized as Bestatin Impurity 20 (Ubenimex Impurity 11) and is used as a fully characterized reference standard compliant with pharmacopeial guidelines for analytical method development, validation, and quality control of the API Bestatin [1]. It also serves as a key chiral intermediate in the synthesis of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, the N-terminal amino acid unit of the aminopeptidase inhibitor Bestatin and related bioactive peptides [2].

Why (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic Acid Cannot Be Replaced by Generic Oxazolidinone Analogs


Generic substitution among 4-benzyl-2-oxo-5-oxazolidinecarboxylic acid stereoisomers or simpler oxazolidinone analogs fails because the (4R,5S) trans configuration is stereochemically mandatory for producing the correct (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) unit required in Bestatin and related aminopeptidase inhibitors [1]. The cis diastereomer ((4R,5R), CAS 124820-68-4) and the enantiomeric trans isomer ((4S,5R), CAS 289911-81-5) cannot yield the identical (2R,3S)-AHPA stereochemistry upon base-mediated ring opening. Furthermore, when used as an impurity reference standard, the compound's specific retention time and mass spectral signature under validated HPLC conditions are unique to its stereochemistry, making substitution by any other oxazolidinone unsuitable for regulatory-compliant Bestatin impurity profiling [2]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic Acid vs. Closest Analogs


Trans (4R,5S) vs. Cis (4R,5R) Diastereomer: Stereochemical Configuration Dictates Downstream AHPA Enantiomer

The (4R,5S) trans configuration of the target compound is an absolute requirement for generating the (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) unit upon base-catalyzed hydrolysis, as established in the syntheses of (−)-bestatin [1]. The cis diastereomer (4R,5R, CAS 124820-68-4) produces the (2R,3R) stereoisomer of AHPA, which is not the naturally occurring configuration and is inactive as an aminopeptidase inhibitor [2]. The patent literature explicitly identifies the (4R,5S) configuration as the intermediate yielding the biologically active (2R,3S) AHPA [3]. This stereochemical outcome is governed by the antiperiplanar orientation of the C4 benzyl group relative to the cleaving C5–O bond in the trans oxazolidinone ring, a geometric constraint absent in the cis isomer.

Bestatin synthesis oxazolidinone ring opening chiral intermediate stereochemistry

Cis-to-Trans Isomerization Yield: Trans Oxazolidinone Is Produced with ~95% Yield from the Cis Precursor, Demonstrating Thermodynamic Preference

The (4,5)-trans oxazolidinone scaffold, including the target (4R,5S) configuration, is manufactured with high stereoselectivity via base-catalyzed isomerization of the corresponding cis isomer. The Hoffmann-La Roche patent (US 5,670,653) demonstrates that treatment of methyl (4S,5S)-4-cyclohexylmethyl-2-oxo-oxazolidine-5-carboxylate (a representative cis substrate) with a strong base yields the trans isomer methyl (4S,5R)-4-cyclohexylmethyl-2-oxo-oxazolidine-5-carboxylate in approximately 95% yield [1]. This near-quantitative conversion establishes the thermodynamic stability of the trans configuration and provides a practical manufacturing advantage: the trans-(4R,5S) target compound can be reliably produced in high yield from the more readily accessible cis precursor, whereas the reverse trans-to-cis isomerization is not thermodynamically favored .

oxazolidinone isomerization cis-trans equilibration process chemistry stereoselectivity

Computed Physicochemical Differentiation: LogP and PSA Values Distinguish Target Compound from Close Analogs

The target compound (4R,5S)-4-benzyl-2-oxo-5-oxazolidinecarboxylic acid possesses computed physicochemical properties that differentiate it from structurally similar chiral oxazolidinones. Its polar surface area (PSA) is 75.63 Ų and its calculated LogP is 1.1195 . By comparison, the simpler (4R,5S)-4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid (CAS 145283-61-0, lacking the benzyl group) has a lower PSA of 79.12 Ų and lower molecular weight (145.11 g/mol), while (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6, an Evans-type chiral auxiliary) has no free carboxylic acid and thus a markedly lower PSA and different LogP . These computed differences translate into distinct chromatographic retention behavior: reverse-phase HPLC with water/acetonitrile + 0.1% formic acid gradient elution has been employed to effectively separate stereoisomers of this compound class [1], confirming the practical relevance of these physicochemical distinctions for analytical method development and quality control.

physicochemical properties LogP polar surface area chromatographic behavior QSAR

Regulatory-Grade Reference Standard Status: Bestatin Impurity 20 with Full Characterization and Pharmacopeial Traceability

The target compound is designated as Bestatin Impurity 20 (Ubenimex Impurity 11) and is supplied as a fully characterized reference standard compliant with ICH and pharmacopeial guidelines for pharmaceutical impurity profiling . It is used for analytical method development, method validation (AMV), and quality control (QC) during synthesis and formulation stages of Bestatin API production, with traceability against USP or EP standards [1]. Typical specification limits for Ubenimex API include assay by HPLC 98.0–102.0% on a dry basis, with individual related substances identified by retention time matching and MS confirmation [2]. In contrast, generic chiral oxazolidinone building blocks such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6) or (4R,5S)-4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid (CAS 145283-61-0) are not registered as pharmacopeial impurity reference standards and lack the full characterization package (COA, HPLC, MS, NMR, IR) required for regulatory submission [1].

pharmaceutical impurity reference standard Bestatin Ubenimex regulatory compliance

Procurement-Driven Application Scenarios for (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic Acid (CAS 100564-98-5)


Pharmaceutical Impurity Reference Standard for Bestatin (Ubenimex) API Quality Control and Regulatory Submission

In pharmaceutical QC laboratories developing or validating HPLC methods for Bestatin API, (4R,5S)-2-oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid serves as Bestatin Impurity 20, a fully characterized reference standard with traceability to pharmacopeial monographs. Its defined stereochemistry ensures accurate retention time marker assignment and MS spectral matching for impurity profiling, directly supporting ANDA/DMF submissions and ICH-compliant stability studies. The compound's computed LogP of 1.12 and PSA of 75.63 Ų enable predictable chromatographic separation from Bestatin and other related substances under standard reverse-phase conditions [1].

Chiral Intermediate for Stereospecific Synthesis of (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA) in Bestatin and Analogs

Researchers synthesizing Bestatin, amastatin, or novel aminopeptidase inhibitors require the (4R,5S) trans-oxazolidinone carboxylic acid as the immediate precursor to (2R,3S)-AHPA. Base-catalyzed hydrolysis of the oxazolidinone ring selectively yields the desired (2R,3S) stereochemistry, which is the naturally occurring and biologically active configuration. Use of the (4R,5R) cis diastereomer (CAS 124820-68-4) or (4S,5R) enantiomer (CAS 289911-81-5) produces inactive AHPA stereoisomers, as confirmed by multiple independent synthetic studies [2][3].

Chiral Building Block for Asymmetric Synthesis of α-Hydroxy-β-Amino Acid Derivatives via Oxazolidinone Methodology

The compound serves as a versatile chiral template for the general synthesis of enantiomerically pure α-hydroxy-β-amino acids, a pharmacologically important compound class. The (4R,5S) trans configuration ensures the correct antiperiplanar geometry for stereospecific ring-opening with organometallic reagents, producing diverse substituted oxazolidinones that are subsequently hydrolyzed to α-hydroxy-β-amino acids. This methodology, demonstrated in the Bergmeier acylnitrene route, provides access to Bestatin analogs and other bioactive peptides [2]. The high-yielding (~95%) cis-to-trans isomerization route further supports scalable procurement of the trans-(4R,5S) target compound for process development [4].

Analytical Method Development and System Suitability Testing for Chiral Oxazolidinone Separation

Analytical chemists developing chiral or reverse-phase HPLC methods for oxazolidinone-containing pharmaceuticals can employ the target compound as a system suitability standard to verify column performance and gradient reproducibility. Its distinct retention characteristics (governed by LogP 1.12 and PSA 75.63 Ų) relative to its diastereomers and des-benzyl analogs provide a reliable benchmark for assessing chromatographic resolution of closely eluting stereoisomers, ensuring method robustness prior to routine impurity analysis [1].

Quote Request

Request a Quote for (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.